molecular formula C15H12N2O3S B6107719 4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid

4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid

Cat. No.: B6107719
M. Wt: 300.3 g/mol
InChI Key: QEUTUGUJRNCGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid is a complex organic compound that features a combination of furan, thiazole, and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes:

    Formation of the thiazole ring: This can be achieved by reacting 5-methyl-2-furylamine with a suitable thioamide under acidic conditions.

    Coupling with benzoic acid derivative: The thiazole intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, inhibiting their function, while the furan ring can participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid: Unique due to the combination of furan, thiazole, and benzoic acid moieties.

    4-{[4-(5-nitro-2-furyl)-1,3-thiazol-2-yl]amino}benzoic acid: Similar structure but with a nitro group, leading to different reactivity and applications.

    4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}salicylic acid: Contains a salicylic acid moiety instead of benzoic acid, affecting its biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-9-2-7-13(20-9)12-8-21-15(17-12)16-11-5-3-10(4-6-11)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUTUGUJRNCGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.